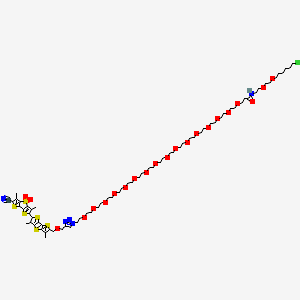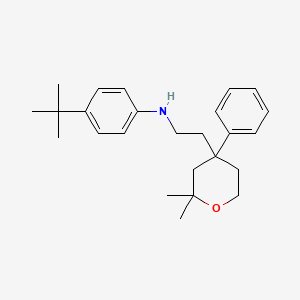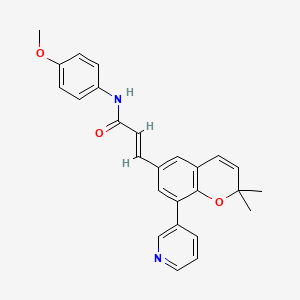![molecular formula C61H94O17 B12369120 (1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)
(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione” is a complex organic molecule with multiple chiral centers and functional groups. This compound is likely to have significant applications in various fields due to its intricate structure and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common reagents used in these steps might include protecting agents like TBDMS (tert-butyldimethylsilyl) chloride, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and stereoselective catalysts.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize cost. This might involve the use of flow chemistry techniques, automated synthesis, and large-scale purification methods like chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH4 (sodium borohydride).
Substitution: Nucleophilic substitution reactions at the oxane rings.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (lithium aluminium hydride).
Catalysts: Pd/C (palladium on carbon) for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would yield alcohols.
Wissenschaftliche Forschungsanwendungen
This compound could have a wide range of applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other complex organic molecules with multiple chiral centers and functional groups, such as:
Taxol: A complex diterpenoid used in cancer therapy.
Vancomycin: A glycopeptide antibiotic.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which could confer unique biological activity and chemical reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C61H94O17 |
|---|---|
Molekulargewicht |
1099.4 g/mol |
IUPAC-Name |
(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione |
InChI |
InChI=1S/C61H94O17/c1-14-39-21-38(28-62)19-31(5)53(75-47-24-44(66)54(36(10)73-47)76-48-25-45(71-13)55(37(11)74-48)77-46-23-43(65)52(67)35(9)72-46)29(3)17-16-18-59(12)26-32(6)33(7)27-61(59)57(69)49(58(70)78-61)56(68)60(15-2)50(39)30(4)20-40-42(64)22-41(63)34(8)51(40)60/h20-21,26,29,31,33-38,40,42-48,50-55,62,64-68H,14-19,22-25,27-28H2,1-13H3/b39-21+,56-49+/t29-,31-,33-,34+,35-,36-,37+,38-,40-,42+,43+,44+,45+,46+,47+,48+,50+,51-,52-,53-,54-,55+,59-,60-,61-/m1/s1 |
InChI-Schlüssel |
YEEXYAGTIVUKNM-LUNNLTPXSA-N |
Isomerische SMILES |
CC/C/1=C\[C@@H](C[C@H]([C@@H]([C@@H](CCC[C@@]2(C=C([C@@H](C[C@@]23C(=O)/C(=C(/[C@@]4([C@H]1C(=C[C@H]5[C@H]4[C@H](C(=O)C[C@@H]5O)C)C)CC)\O)/C(=O)O3)C)C)C)C)O[C@H]6C[C@@H]([C@@H]([C@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)O)O)OC)O)C)CO |
Kanonische SMILES |
CCC1=CC(CC(C(C(CCCC2(C=C(C(CC23C(=O)C(=C(C4(C1C(=CC5C4C(C(=O)CC5O)C)C)CC)O)C(=O)O3)C)C)C)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)O)O)OC)O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[4-[(4-Cyclopropylnaphthalen-1-yl)amino]thieno[3,2-d]pyrimidin-2-yl]sulfanylbutanoic acid](/img/structure/B12369058.png)




![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)
![[4-[[(2S)-5-(carbamoylamino)-2-[[1-[5-(2,5-dioxopyrrol-1-yl)pentylcarbamoyl]cyclobutanecarbonyl]amino]pentanoyl]amino]phenyl]methyl N-[[(3R,5S)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-5-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-3-yl]oxymethyl]carbamate](/img/structure/B12369121.png)


